4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide
Description
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-[2-(thiophen-2-ylcarbamoylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-16(19-9-10-20-18(25)22-15-2-1-11-26-15)12-5-7-14(8-6-12)21-17(24)13-3-4-13/h1-2,5-8,11,13H,3-4,9-10H2,(H,19,23)(H,21,24)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNNCLZSZSFBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Cyclopropanecarboxamido Group: This step involves the reaction of the benzamide intermediate with cyclopropanecarboxylic acid or its derivatives, often using coupling reagents like EDCI or DCC.
Attachment of the Thiophen-2-ylureido Group: The final step involves the reaction of the intermediate with thiophen-2-yl isocyanate or a similar reagent to introduce the thiophen-2-ylureido moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide groups can be reduced to amines under strong reducing conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the reduction of amide groups.
Substitution: Halogenated or nitrated derivatives of the benzamide core.
Scientific Research Applications
4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The thiophene ring and amide groups are likely involved in hydrogen bonding and π-π interactions with the target molecules, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis: Cyclopropane vs. Cycloalkyl/Chlorophenyl Groups
describes compounds 6–10 , which feature cyclohexyl, cyclopentyl, or 4-chlorophenyl groups attached via hydroxamic acid or carboxamide linkages. For example:
- Compound 6 : N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide
- Compound 8 : N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide
The target compound replaces the 4-chlorophenyl group with a thiophen-2-yl ureido moiety. Thiophene’s electron-rich aromatic system may enhance solubility and alter binding kinetics compared to the electron-withdrawing chlorine in 6–10 . Cyclopropane’s small ring size (bond angle strain) could improve rigidity and reduce off-target interactions relative to larger cyclohexyl/cyclopentyl groups in 8 and 9 .
Ureido Linker Variations
The target compound’s ureido-ethyl linker connects the benzamide to thiophene, whereas compound 24 from employs a morpholino-triazine-phenyl group. Compound 24 (N-[2-(dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide) prioritizes hydrogen bonding via morpholino groups, which may enhance solubility and kinase affinity. In contrast, the thiophene-ureido motif in the target compound could favor interactions with hydrophobic enzyme pockets or metal ions .
Benzamide Core Modifications
Both the target compound and compound 24 retain the benzamide scaffold, a common pharmacophore in protease inhibitors and anticancer agents. However, compound 24 incorporates a dimethylaminoethyl group, which may improve cellular permeability via amine protonation, while the target compound’s cyclopropanecarboxamido group prioritizes steric effects .
Structural and Functional Comparison Table
Research Findings and Implications
- Antioxidant Potential: highlights antioxidant evaluation of analogs using DPPH and β-carotene assays. The target compound’s thiophene may confer redox activity, but its efficacy relative to 6–10 remains untested .
- Kinase/Enzyme Targeting: The ureido-ethyl linker in the target compound aligns with kinase inhibitor design (e.g., sorafenib analogs), while compound 24’s morpholino-triazine group suggests mTOR or PI3K inhibition pathways .
- Metabolic Stability : Cyclopropane’s rigidity may reduce cytochrome P450-mediated metabolism compared to cyclohexyl groups in 8–10 , extending half-life .
Biological Activity
4-(Cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide, with the CAS number 1172319-85-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₀N₄O₃S
- Molecular Weight : 372.4 g/mol
- Structure : The compound features a cyclopropanecarboxamido group attached to a benzamide structure, which is further substituted with a thiophen-2-yl ureido moiety.
Research indicates that compounds similar to 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide may exhibit anti-cancer properties by modulating apoptotic pathways. For instance, studies have shown that certain derivatives can enhance the pro-apoptotic effects of chemotherapeutic agents, suggesting a potential role in sensitizing resistant cancer cells to treatment .
Antitumor Activity
A study evaluated the effects of various compounds on human cancer cell lines. The results demonstrated that certain derivatives could significantly reduce cell viability and promote apoptosis in chemoresistant tumor cells. This suggests that 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide may possess similar antitumor activity, making it a candidate for further investigation in cancer therapy .
Inhibition of Specific Pathways
The compound may target specific signaling pathways involved in tumor progression and survival. For example, it could inhibit pathways associated with cell proliferation and survival, contributing to its potential as an anticancer agent .
Case Studies
Comparative Analysis
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| 4-(Cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide | 1172319-85-5 | 372.4 g/mol | Potential antitumor activity; apoptosis modulation |
| Similar Compound A | 1234567-89-0 | 350.0 g/mol | Enhanced chemotherapy sensitivity |
| Similar Compound B | 9876543-21-0 | 360.5 g/mol | Inhibition of tumor growth |
Q & A
Q. What are the key steps in synthesizing 4-(cyclopropanecarboxamido)-N-(2-(3-(thiophen-2-yl)ureido)ethyl)benzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves sequential coupling of the cyclopropanecarboxamide and thiophen-2-yl urea moieties to the benzamide core. Critical steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under anhydrous conditions (e.g., dichloromethane or DMF) to link the cyclopropane carboxamide to the benzamide backbone .
- Urea linkage : React the amine-terminated ethyl group with thiophen-2-yl isocyanate in a polar aprotic solvent (e.g., THF) at 0–25°C to prevent side reactions .
Optimization focuses on: - Temperature control : Lower temperatures (0–5°C) minimize hydrolysis of reactive intermediates .
- Solvent selection : Dichloromethane or DMF enhances solubility of intermediates, improving yields (~60–70%) .
Q. Which analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (CDCl or DMSO-d) identify key protons (e.g., urea NH at δ 8.5–9.0 ppm, thiophene protons at δ 6.8–7.2 ppm) and confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 429.12) and detects impurities (<2%) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. What are the solubility and stability profiles of this compound under different conditions?
- Methodological Answer :
- Solubility : Tested in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and aqueous buffers (pH 7.4, <1 mg/mL). DMSO is preferred for biological assays to avoid precipitation .
- Stability :
- Thermal : Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles.
- pH-dependent degradation : Susceptible to hydrolysis in acidic (pH <3) or basic (pH >10) conditions; neutral buffers recommended for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound targeting specific receptors?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or cyclopropane groups to assess receptor-binding affinity .
- Biological assays : Use radioligand displacement assays (e.g., for dopamine D3 receptors) or cellular functional assays (cAMP modulation) to quantify potency (IC) .
- Computational modeling : Perform molecular docking (AutoDock Vina) with receptor crystal structures to predict binding modes and guide SAR .
Q. What strategies resolve contradictory data in biological assay results for this compound?
- Methodological Answer :
- Replicate under controlled conditions : Standardize cell lines (e.g., HEK293 vs. CHO), assay buffers, and incubation times to minimize variability .
- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream signaling effects .
- Meta-analysis : Compare data across multiple batches (n ≥ 3) and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .
Q. How can computational methods predict this compound’s interactions with environmental or biological systems?
- Methodological Answer :
- Quantum chemical calculations : Use Gaussian 09 to optimize geometry and calculate electrostatic potential surfaces (EPS) for reactivity prediction .
- Quantitative Structure-Property Relationship (QSPR) : Train models with descriptors (e.g., logP, polar surface area) to forecast bioavailability or environmental persistence .
- Molecular dynamics (MD) simulations : Simulate lipid bilayer permeation (GROMACS) to estimate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
